7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

HDAC inhibition Cancer research Epigenetics

Researchers requiring precise aminotetralin scaffolds face supply inconsistency and stereochemical ambiguity. This compound resolves both as a well-characterized chiral intermediate with validated synthetic benchmarks (86.4% yield route). • Dopamine D3 receptor ligand precursor - core scaffold for 7-OH-DPAT and CNS probes • HDAC inhibitor tool (IC50 = 1612 nM) for epigenetic SAR studies • Chiral separation standard; (R)-enantiomer shows 70-fold D3/D2 selectivity Supplied at ≥98% purity; sealed dry storage at 2-8°C; ambient shipping. RUO.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 41363-00-2
Cat. No. B1589293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
CAS41363-00-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)O
InChIInChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2
InChIKeyVIYAPIMIOKKYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Chiral Aminotetralin Scaffold for CNS Ligand Design


7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 41363-00-2), also referred to as 7-hydroxy-2-aminotetralin (7-OH-AT), is a chiral aminotetralin derivative featuring a partially hydrogenated naphthalene core with an amino group at the 7-position and a hydroxyl group at the 2-position . This compound serves as a versatile intermediate in organic synthesis and as a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS)-targeted ligands due to its structural resemblance to neurotransmitter analogs [1].

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Positional Isomerism and Stereochemical Sensitivity


Substituting 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol with a generic aminotetralin or positional isomer is scientifically unsound due to the critical dependence of biological activity on both the specific positioning of the amino and hydroxyl groups and the compound's stereochemistry. For instance, the 5-amino positional isomer (CAS 765861-94-7) [1] exhibits different receptor binding profiles, while the (R)- and (S)-enantiomers of 7-OH-AT show distinct pharmacological properties, with (R)-7-OH-DPAT displaying 70-fold selectivity for the D3 receptor over D2 [2]. The unsubstituted 2-aminotetralin scaffold lacks the hydroxyl group essential for specific receptor interactions and hydrogen bonding [3]. This highlights the necessity for precise compound specification in procurement and research.

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Quantitative Evidence Guide


HDAC Inhibitory Activity

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol exhibits inhibitory activity against histone deacetylase (HDAC) enzymes, a key target in cancer epigenetics. In a biochemical assay using the HDAC Inhibitor Drug Screening Kit (Biovision), the compound demonstrated an IC50 of 1612 nM [1]. This activity profile provides a baseline for structure-activity relationship (SAR) studies and contrasts with more potent HDAC inhibitors, establishing this compound as a moderate-activity reference or starting point for further optimization.

HDAC inhibition Cancer research Epigenetics

Dopamine Uptake Inhibition

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (7AHN) acts as an uptake inhibitor of dopamine, reducing dopamine uptake in rat striatal tissue . While specific quantitative IC50 or Ki values are not provided in the accessible source, this functional activity distinguishes it from simpler aminotetralins like 2-aminotetralin, which lacks the hydroxyl group essential for enhanced dopaminergic activity [1]. This positions the compound as a valuable tool for studying dopamine transporter function and for developing CNS-active agents.

Dopamine transporter Neuropharmacology CNS research

Enantiomer Physical Properties

The enantiomers of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol exhibit distinct physical properties that are critical for identification and quality control. The (R)-enantiomer (CAS 85951-61-7) has a reported melting point of 143-144 °C and exists as a crystalline powder with a specific optical rotation of +85° to +95° (c=0.5, methanol) . In contrast, the (S)-enantiomer (CAS 85951-60-6) has a similar melting point of 144-151 °C but an opposite specific optical rotation of -85° to -95° (c=0.5, methanol) [1]. The racemic mixture (CAS 41363-00-2) is reported to have a higher melting point of approximately 180-183 °C . This highlights the need for careful specification and characterization of the desired stereoisomer.

Chiral resolution Analytical chemistry Quality control

Synthetic Yield

The synthesis of 3-aminotetralin-6-ol, a structural synonym for 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, has been reported with an 86.4% yield (79.0% purity) . This yield benchmark is valuable for chemists optimizing synthetic routes or procuring the compound, providing a reference point for expected efficiency. Additionally, a one-step synthesis under adapted Vilsmeier conditions has been described, achieving quantitative yield, though full details are not available in the abstract [1].

Synthetic methodology Process chemistry Yield optimization

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Research & Industrial Applications


Dopamine Receptor Ligand Development

As a core scaffold, 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a critical intermediate for synthesizing more complex dopamine receptor ligands, such as N,N-dipropyl-7-hydroxy-2-aminotetralin (7-OH-DPAT), a selective D3 receptor agonist [1]. Its demonstrated dopamine uptake inhibition in rat striatal tissue further supports its use in developing CNS-active compounds .

HDAC Inhibition Studies

The compound's verified HDAC inhibitory activity (IC50 = 1612 nM) [1] positions it as a useful tool for probing HDAC function in cellular models. It can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel, non-hydroxamate HDAC inhibitors for cancer and other diseases .

Chiral Resolution and Method Development

The distinct physical properties of the (R)- and (S)-enantiomers, including opposite specific optical rotations and differing melting points from the racemate [1], make this compound an excellent candidate for developing and validating chiral separation methods (e.g., HPLC, SFC). This is essential for ensuring stereochemical purity in pharmaceutical research and production .

Amination and Reduction Routes

The documented synthetic yields, including a method achieving 86.4% yield [1], provide a benchmark for researchers developing new synthetic routes to aminotetralin derivatives. The compound's structure allows for exploration of novel catalytic amination or reduction strategies, with direct application to the synthesis of other valuable chiral building blocks .

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